Parylene F dimer

Übersicht

Beschreibung

Parylene F Dimer is a solid, granular starting material used to produce parylene conformal coating films . It allows for parylene performance at higher operating temperatures, along with similar barrier and dielectric protection of other parylene types . It is biocompatible, highly resistant to corrosive vapors, gases, and chemicals, and protects well against moisture .

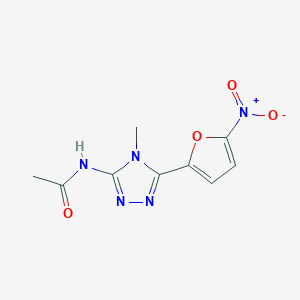

Molecular Structure Analysis

Parylene F Dimer has a molecular formula of C16H8F8 . Its superior thermal stability is attributed to its aliphatic C-F bond, compared to Type C’s C-C bond . It possesses aliphatic -CH 2 – chemistry .

Physical And Chemical Properties Analysis

Parylene F Dimer has a molecular weight of 352.22 g/mol . It also has a high coating density and significantly more penetrating power than C .

Wissenschaftliche Forschungsanwendungen

Microelectromechanical Systems (MEMS)

Parylene F dimer has been widely used in the field of Microelectromechanical Systems (MEMS) . Its unique properties, such as biocompatibility and conformal coverage, make it an excellent choice for MEMS applications .

Electronic Device Encapsulation

Another significant application of Parylene F dimer is in Electronic Device Encapsulation . The material’s pinhole-free conformal coverage and excellent biocompatibility make it ideal for this purpose .

Adhesion Enhancement

Researchers have found that copolymerizing Parylene C with Parylene F can enhance the adhesion between Parylene and Si . This has resulted in a copolymer film with an adhesion 10.4 times stronger than that of the Parylene C homopolymer film .

Thermal Stability Improvement

The copolymerization of Parylene C and Parylene F also improves the thermal stability of the material . This makes it suitable for applications that require high thermal stability .

Medical Devices

Parylene F dimer is used in the coating of Medical Devices . Its biocompatibility and barrier properties make it an excellent choice for this application .

Inner Layer Dielectric (ILD) Applications

Compared to Parylene C, Parylene F has a lower dielectric constant and better thermal stability, enhancing its functionality for Inner Layer Dielectric (ILD) applications .

Wirkmechanismus

Target of Action

Parylene F dimer, a fluorinated variant of parylene, primarily targets surfaces that require protective coating . It is widely used in industries such as electronics, medical devices, aerospace, and automotive to shield components from moisture, chemicals, and other environmental factors . Its unique properties, such as biocompatibility and conformal coverage, make it an ideal choice for coating critical electronic assemblies .

Mode of Action

The mode of action of Parylene F dimer involves a vapor deposition polymerization (VDP) method . The process begins with the solid Parylene F dimer, which is heated to around 150°C in a vaporizer . At this temperature, the dimer sublimes, transforming directly from a solid to a vapor without passing through a liquid phase . The vaporized dimer then moves into the pyrolysis chamber, where it is heated to approximately 680°C . At this high temperature, the dimer undergoes thermal decomposition, breaking down into smaller, reactive monomer molecules called p-xylylene . These reactive monomers enter the room-temperature deposition chamber, where they polymerize and form long polymer chains, creating a uniform, conformal coating on the substrate .

Biochemical Pathways

The biochemical pathways involved in the action of Parylene F dimer are primarily physical rather than biological. The polymerization process results in a continuous, pinhole-free coating, ensuring maximum protection against moisture and other environmental factors

Pharmacokinetics

The properties of parylene f dimer that influence its bioavailability as a coating include its ability to form a uniform, conformal coating on a variety of substrates, including metals, plastics, ceramics, and even paper, without compromising the material’s properties .

Result of Action

The result of Parylene F dimer’s action is a uniform, conformal coating that provides exceptional barrier properties against moisture, chemicals, and gases . This coating is ultra-thin, pinhole-free, and can penetrate and coat every surface uniformly, regardless of the substrate geometry . It provides excellent protective properties and the ability to uniformly coat intricate surfaces .

Action Environment

The action of Parylene F dimer is influenced by environmental factors such as temperature and pressure. The deposition process takes place in a vacuum chamber , and the temperatures at different stages of the process (150°C for vaporization and 680°C for pyrolysis) are critical for the successful formation of the coating . Furthermore, Parylene F dimer exhibits superior thermal stability, attributed to its aliphatic C-F bond, compared to Parylene C’s C-C bond . This makes it suitable for use in environments with higher operating temperatures .

Safety and Hazards

Eigenschaften

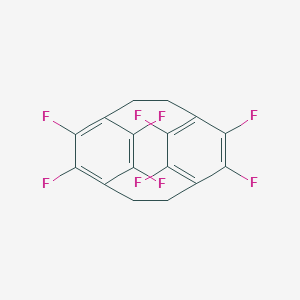

IUPAC Name |

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parylene F dimer | |

CAS RN |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.